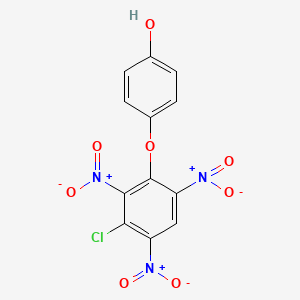

4-(3-Chloro-2,4,6-trinitrophenoxy)phenol

Beschreibung

4-(3-Chloro-2,4,6-trinitrophenoxy)phenol is a highly substituted aromatic compound featuring a central phenol ring linked via an ether bond to a 3-chloro-2,4,6-trinitrophenyl group. This structure combines electron-withdrawing substituents (chloro and nitro groups) with a phenolic hydroxyl group, rendering the molecule both reactive and polar. The compound’s synthesis likely involves nitration and chlorination steps under controlled conditions, similar to the preparation of trinitrophenol derivatives .

Eigenschaften

CAS-Nummer |

94200-70-1 |

|---|---|

Molekularformel |

C12H6ClN3O8 |

Molekulargewicht |

355.64 g/mol |

IUPAC-Name |

4-(3-chloro-2,4,6-trinitrophenoxy)phenol |

InChI |

InChI=1S/C12H6ClN3O8/c13-10-8(14(18)19)5-9(15(20)21)12(11(10)16(22)23)24-7-3-1-6(17)2-4-7/h1-5,17H |

InChI-Schlüssel |

CXUNQKQBOXFIIE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1O)OC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

4-(3-Chlor-2,4,6-trinitrophenoxy)phenol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Phenolgruppe kann zu Chinonen oxidiert werden.

Reduktion: Die Nitrogruppen können unter bestimmten Bedingungen zu Aminogruppen reduziert werden.

Substitution: Das Chloratom kann in nukleophilen aromatischen Substitutionsreaktionen durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Zinn(II)-chlorid und Eisenpulver in sauren Bedingungen werden verwendet.

Substitution: Nukleophile wie Hydroxidionen oder Amine können in Gegenwart einer Base verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Aminoderivate der ursprünglichen Verbindung.

Substitution: Verschiedene substituierte Phenolderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

4-(3-Chlor-2,4,6-trinitrophenoxy)phenol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für komplexere Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und krebshemmender Aktivitäten.

Industrie: In der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 4-(3-Chlor-2,4,6-trinitrophenoxy)phenol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Proteinen und Enzymen eingehen und so deren Aktivität potenziell hemmen. Die Nitrogruppen können Redoxreaktionen eingehen, was zur Bildung von reaktiven Sauerstoffspezies führt, die Zellschäden induzieren können.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Chloro-2,4,6-trinitrophenoxy)phenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro groups can be reduced to amino groups under specific conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a base.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(3-Chloro-2,4,6-trinitrophenoxy)phenol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(3-Chloro-2,4,6-trinitrophenoxy)phenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Compounds

Key Observations :

- Electron-Withdrawing Effects: The trifecta of nitro groups in this compound creates a stronger electron-deficient aromatic system compared to mono- or di-substituted analogs like 3-chloro-4-nitrophenol. This enhances its NLO properties, as seen in similar nitro-aromatics like 4-(4,5-diphenylimidazol-2-yl)phenol, which exhibits high third-order susceptibility (χ³ = 2.26 × 10⁻⁶ esu) .

- HOMO-LUMO Gaps: While data for the target compound is unavailable, the lower HOMO-LUMO gap in 2,4,6-trinitrophenol (3.2 eV) compared to 2,4,6-trichlorophenol (4.5 eV) suggests nitro groups reduce band gaps more effectively than chloro groups, promoting charge transfer .

Physicochemical and Functional Comparisons

Table 2: Physicochemical and Functional Properties

Key Observations :

- Acidity: The target compound’s pKa is expected to be lower (~1–2) than 2,4,6-trichlorophenol (pKa 6.0) due to the stronger electron-withdrawing nitro groups, which stabilize the phenolate ion.

- NLO Performance: The compound’s multiple nitro groups likely amplify its χ³ value, surpassing 2,4,6-trinitrophenol’s 1.8 × 10⁻⁶ esu, as seen in structurally similar imidazole derivatives .

- Thermal Stability : High melting points in nitro-aromatics (e.g., 278°C for the imidazole derivative) suggest the target compound may exhibit similar thermal resilience, critical for explosive formulations .

Toxicity and Environmental Impact

Table 3: Toxicity and Environmental Data

Key Observations :

- The nitro and chloro substituents in the target compound likely increase toxicity compared to simple chlorophenols, as seen in 2,4,6-trinitrophenol’s lower LD₅₀ .

- Environmental persistence is expected to be high due to the stability of nitro-aromatic compounds, necessitating careful disposal protocols.

Biologische Aktivität

4-(3-Chloro-2,4,6-trinitrophenoxy)phenol is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C12H8ClN3O5

- Molecular Weight: 307.66 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its structure suggests potential interactions with biological macromolecules, leading to diverse therapeutic applications.

Antimicrobial Activity

Studies have demonstrated that compounds with similar nitrophenolic structures possess significant antimicrobial properties. For instance:

- Case Study: A study on phenolic compounds showed that derivatives with nitro groups exhibited strong antibacterial activity against Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.

| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 50 | 15 |

| Control (No Treatment) | - | 0 |

Anticancer Activity

The anticancer potential of nitrophenolic compounds has been investigated in various cell lines.

- Research Findings: In vitro studies indicate that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Caspase activation |

| HeLa (Cervical Cancer) | 30 | Bcl-2 modulation |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation.

- Receptor Modulation: It can interact with cellular receptors, altering signaling pathways.

- DNA Interaction: The compound may bind to DNA or RNA, affecting gene expression and replication processes.

Toxicological Profile

While the biological activities are promising, it is crucial to consider the toxicological aspects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.